molecular formula C11H12N2O2S2 B7782590 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide

Cat. No.: B7782590
M. Wt: 268.4 g/mol
InChI Key: CAISABGCGKHULF-UHFFFAOYSA-N
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Description

The compound 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide belongs to the thienoimidazole class, characterized by a fused thiophene-imidazole core with a sulfone (5,5-dioxide) moiety. Its structure includes a phenyl substituent at the 1-position, contributing to its steric and electronic properties.

Properties

IUPAC Name

5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c14-17(15)6-9-10(7-17)13(11(16)12-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAISABGCGKHULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Molecular and Structural Comparison

Table 1: Key Structural and Physicochemical Properties of Thienoimidazole Derivatives

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Notable Features Reference
1-Methyltetrahydro-1H-thieno[3,4-d]imidazole-2-thione 5,5-dioxide (Methyl at 1-position) C₆H₁₀N₂O₂S₂ 206.28 Simplest analog; no stereocenters; serves as a baseline for structural studies
1-(4-Bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2-thione 5,5-dioxide (4-Bromophenyl at 1-position) C₁₁H₁₁BrN₂O₂S₂ 347.30 Bromine enhances lipophilicity and electron-withdrawing effects; potential for halogen bonding
1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2-one 5,5-dioxide (2-Chlorophenyl and phenyl groups) C₁₇H₁₅ClN₂O₃S 362.83 Chlorine introduces steric hindrance and electronegativity; altered solubility profile
1-(o-Tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2-one 5,5-dioxide (Methyl-substituted aryl groups) C₁₉H₂₀N₂O₃S 356.44 Methyl groups increase hydrophobicity; predicted density 1.324 g/cm³
2-[(4-Methoxybenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide (Methoxybenzyl sulfanyl group) C₂₀H₂₁N₂O₃S₂ 409.52 Sulfanyl and methoxy groups enhance hydrogen-bonding capacity and solubility

Substituent Effects on Properties

  • These groups also modulate electronic density, affecting reactivity in nucleophilic substitution or cross-coupling reactions.
  • Electron-Donating Groups (e.g., Methyl, Methoxy): Methyl and methoxy groups () enhance solubility in non-polar solvents and may stabilize charge-transfer interactions. The methoxybenzyl sulfanyl derivative () demonstrates how extended substituents can influence conformational flexibility.

Biological Activity

1-Phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide is a sulfur-containing heterocyclic compound characterized by a unique thieno-imidazole structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. It is essential to explore its biological activity to understand its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2S2C_{11}H_{12}N_2O_2S_2, with a molecular weight of approximately 240.35 g/mol. The compound features a thieno[3,4-d]imidazole ring fused with a phenyl group and a thiol moiety, which contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds related to thienoimidazoles exhibit various biological activities:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of thienoimidazole derivatives. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis . The specific antimicrobial activity of this compound remains to be fully characterized but is expected to be influenced by its structural features.
  • Anticancer Potential : Thienoimidazole derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the interaction with specific molecular targets that regulate cell growth and survival.

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsReference
AntimicrobialS. aureus, E. coli, B. subtilis
AnticancerVarious cancer cell lines

The biological activity of this compound is believed to involve interactions with specific proteins or enzymes in target cells. Preliminary studies suggest that the compound may affect pathways related to cell cycle regulation and apoptosis . Further research is required to elucidate the exact molecular mechanisms involved.

Case Studies

A recent study focused on the synthesis and evaluation of various thienoimidazole derivatives highlighted the promising activity of compounds similar to this compound. These derivatives were tested for their effects on cancer cell lines and showed significant inhibition of cell growth at micromolar concentrations .

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